(5-(2,5-Dichlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione
Beschreibung
This compound features a furan-2-yl moiety substituted with a 2,5-dichlorophenyl group, linked via a methanethione (-C=S) bridge to a 4-(4-fluorophenyl)piperazine scaffold. Molecular weight is estimated at ~421.8 g/mol (based on similar structures), with a high computed XLogP3 (>5.5), indicating significant hydrophobicity .
Eigenschaften
IUPAC Name |
[5-(2,5-dichlorophenyl)furan-2-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2FN2OS/c22-14-1-6-18(23)17(13-14)19-7-8-20(27-19)21(28)26-11-9-25(10-12-26)16-4-2-15(24)3-5-16/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHQLUQXRXOHBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=S)C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (5-(2,5-Dichlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound consists of a furan ring substituted with a dichlorophenyl group and a piperazine ring substituted with a fluorophenyl group. The molecular formula is , with a molecular weight of 486.19 g/mol. Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 486.19 g/mol |
| LogP | 7.304 |
| LogD | 7.304 |
| Polar Surface Area | 27.3251 Ų |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and neurodegenerative diseases, such as human sirtuin 2 (SIRT2). SIRT2 has been implicated in cell cycle regulation and autophagy, making it a promising target for therapeutic intervention .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, potentially making them candidates for treating infections.
Structure-Activity Relationship (SAR)
Understanding the SAR of (5-(2,5-Dichlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione is crucial for optimizing its biological activity:
- Substituent Effects : The presence of halogen atoms on the phenyl rings enhances lipophilicity, which may improve binding affinity to biological targets .
- Furan Ring Modifications : Modifications to the furan ring can significantly alter the compound's potency against specific targets, highlighting the importance of structural variations in drug design .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds within this chemical class:
- Inhibition of SIRT2 : A study found that derivatives related to furan-based compounds showed significant inhibition against SIRT2, with IC50 values ranging from 2.47 μM to higher concentrations depending on structural modifications . This suggests that our compound may also exhibit similar inhibitory effects.
- Anticancer Potential : Research indicates that compounds with similar structures have demonstrated cytotoxicity against various cancer cell lines. For instance, derivatives containing the furan moiety have been reported to induce apoptosis in cancer cells through various pathways .
- Antimicrobial Properties : A recent investigation into furan derivatives revealed their effectiveness against several bacterial strains, suggesting potential applications in developing new antibiotics.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Chlorophenyl-Furan-Piperazine Derivatives
- [5-(3-Chlorophenyl)furan-2-yl][4-(4-fluorophenyl)piperazin-1-yl]methanethione (CAS: 585553-16-8)
- Structural Difference : 3-Chlorophenyl vs. 2,5-dichlorophenyl on the furan ring.
- Impact :
- Electronic Effects : A single chlorine at the 3-position creates a less electron-deficient aromatic system compared to 2,5-dichloro substitution.
- Lipophilicity : XLogP3 = 5.4 (vs. ~5.6 for the dichloro analog), suggesting marginally lower hydrophobicity .
- Molecular Weight : 400.9 g/mol (vs. ~421.8 g/mol), which may influence bioavailability.
Thiophene and Trifluoromethyl Variants
- Thiophen-2-yl (4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21, ) Structural Differences:
- Thiophene replaces furan (increased electron density).
- Trifluoromethyl (-CF₃) replaces 4-fluorophenyl on piperazine.
- Methanone (-C=O) replaces methanethione (-C=S). Impact:
- Lipophilicity : -CF₃ increases logP compared to -F, improving membrane permeability but reducing solubility.
- Functional Group : Thiocarbonyl (C=S) in the target compound may confer slower metabolic degradation than ketones .
Pyrazole-Containing Analogs
- 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5, )
- Structural Differences :
- Pyrazole ring replaces furan.
- Butanone chain introduces conformational flexibility. Impact:
- Flexibility : The aliphatic chain may reduce rigidity, affecting binding pocket compatibility.
Physicochemical and Spectroscopic Comparisons
Table 1: Key Properties of Selected Compounds
| Compound | Molecular Weight (g/mol) | XLogP3 | Topological Polar Surface Area (Ų) | Notable Functional Groups |
|---|---|---|---|---|
| Target Compound (2,5-dichloro analog) | ~421.8 | ~5.6 | ~51.7 | Thiocarbonyl, Dichlorophenyl |
| 3-Chlorophenyl Analog (CAS: 585553-16-8) | 400.9 | 5.4 | 51.7 | Thiocarbonyl, Monochlorophenyl |
| Thiophene-Trifluoromethyl Analog | ~427.9 | ~6.1 | 51.7 | Ketone, -CF₃, Thiophene |
| Pyrazole-Butanone Analog | ~410.3 | ~4.8 | 76.2 | Ketone, Pyrazole, -CF₃ |
Spectroscopic Notes:
- NMR Differences : Thiocarbonyl (C=S) in the target compound would exhibit a distinct ¹³C NMR signal (~200 ppm) compared to ketones (~205-220 ppm for C=O). Chlorine substituents on phenyl rings split aromatic proton signals into complex multiplets .
- UV-Vis: The dichlorophenyl group may redshift absorbance maxima compared to monochloro analogs due to extended conjugation .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
